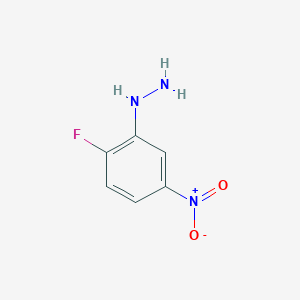

(2-Fluoro-5-nitrophenyl)hydrazine

Description

BenchChem offers high-quality (2-Fluoro-5-nitrophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-nitrophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNVJCVEVNNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551191 | |

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106133-89-5 | |

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Reagents: A Senior Application Scientist's Guide to (2-Fluoro-5-nitrophenyl)hydrazine and 2,4-Dinitrophenylhydrazine

For the discerning researcher in drug development and analytical sciences, the choice of a derivatizing agent is a critical decision that dictates the sensitivity, specificity, and overall success of an experimental workflow. Among the myriad of options, substituted phenylhydrazines have long held a place of prominence, particularly for the characterization of carbonyl compounds. This guide provides an in-depth technical exploration of two such reagents: the ubiquitous 2,4-dinitrophenylhydrazine (DNPH) and the more specialized, fluorinated analogue, (2-Fluoro-5-nitrophenyl)hydrazine.

This document moves beyond a simple recitation of facts. It is designed to provide a cohesive narrative grounded in the principles of synthetic and analytical chemistry, offering not just protocols, but the scientific rationale that underpins them. We will dissect the structural nuances of these molecules, compare their reactivity, and explore their divergent applications, providing you with the expert insights needed to make informed decisions in your research.

Part 1: The Foundations - Structure and Intrinsic Properties

At first glance, (2-Fluoro-5-nitrophenyl)hydrazine and 2,4-dinitrophenylhydrazine share a common phenylhydrazine scaffold. However, the nature and placement of their electron-withdrawing substituents give rise to distinct chemical personalities.

2,4-Dinitrophenylhydrazine (DNPH): The Established Workhorse

A familiar sight in organic chemistry laboratories, DNPH is a red to orange solid, often supplied wet to mitigate its shock-sensitive and explosive nature when dry.[1] Its structure is characterized by two nitro groups at the ortho and para positions relative to the hydrazine moiety. These powerful electron-withdrawing groups are the key to its utility.

dot

Caption: Chemical structure of 2,4-Dinitrophenylhydrazine.

The delocalization of the lone pair of electrons on the nitrogen atom of the hydrazine group into the aromatic ring is significantly influenced by the nitro groups. This electronic effect is pivotal to its reactivity with carbonyl compounds, a topic we will explore in detail.

(2-Fluoro-5-nitrophenyl)hydrazine: The Specialized Challenger

Information on (2-Fluoro-5-nitrophenyl)hydrazine is less prevalent in general chemical literature, suggesting a more specialized range of applications. Its structure features a single nitro group and a fluorine atom, positioned ortho and meta to the hydrazine group, respectively.

dot

Caption: Chemical structure of (2-Fluoro-5-nitrophenyl)hydrazine.

The substitution of a nitro group with a fluorine atom introduces a fascinating dynamic. Fluorine is the most electronegative element, and its introduction into aromatic systems is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

Comparative Physicochemical Properties

A direct, quantitative comparison of the two molecules reveals the impact of their differing substituents.

| Property | 2,4-Dinitrophenylhydrazine (DNPH) | (2-Fluoro-5-nitrophenyl)hydrazine | Key Differences & Implications for Researchers |

| Molecular Formula | C₆H₆N₄O₄[2] | C₆H₆FN₃O₂ | The lower oxygen and nitrogen content in the fluorinated compound results in a lower molecular weight. |

| Molecular Weight | 198.14 g/mol [2] | 171.13 g/mol | This difference is important for stoichiometric calculations in synthesis and derivatization reactions. |

| Appearance | Red to orange solid[1] | No readily available data, likely a crystalline solid. | The intense color of DNPH and its derivatives is a key feature of its use in qualitative analysis. The color of (2-Fluoro-5-nitrophenyl)hydrazine and its derivatives would need to be experimentally determined. |

| Melting Point | 198-202 °C (decomposes)[2] | No readily available data. | The well-defined melting points of DNPH derivatives are crucial for the identification of unknown carbonyl compounds.[3] |

| Solubility | Slightly soluble in water; soluble in methanol and ethanol.[2] | No readily available data, but the presence of fluorine may slightly increase lipophilicity. | Solubility is a critical parameter for designing reaction conditions and purification protocols. |

| Safety | Flammable and potentially explosive when dry.[1] | While specific data is lacking, as a hydrazine derivative, it should be handled with care due to potential toxicity. | Strict adherence to safety protocols is paramount when working with either compound. |

Part 2: The Core Functionality - Reactivity and Mechanistic Insights

The primary application for both these molecules lies in their ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction, a cornerstone of qualitative organic analysis, is a classic example of a nucleophilic addition-elimination reaction.[3]

dot

Caption: Generalized mechanism of hydrazone formation.

The nucleophilicity of the terminal nitrogen of the hydrazine is the driving force of this reaction. The electron-withdrawing substituents on the phenyl ring play a crucial, albeit somewhat counterintuitive, role. While they decrease the basicity of the hydrazine, they also stabilize the resulting hydrazone through resonance, making the reaction thermodynamically favorable.

The Impact of Substitution on Reactivity: A Comparative Analysis

The key difference in the electronic landscape of our two reagents lies in the comparison between a nitro group and a fluorine atom.

-

2,4-Dinitrophenylhydrazine (DNPH): The two nitro groups strongly withdraw electron density from the aromatic ring through both inductive and resonance effects. This has a profound impact on the reactivity of the hydrazine moiety.

-

(2-Fluoro-5-nitrophenyl)hydrazine: Here, we have one nitro group and one fluorine atom. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. However, it is a weak deactivator by resonance.

Part 3: In the Laboratory - Applications and Experimental Protocols

The utility of these reagents is best understood through their practical applications. Here, we see a clear divergence, with DNPH being a workhorse of qualitative analysis and (2-Fluoro-5-nitrophenyl)hydrazine appearing to be a more specialized tool in areas like medicinal chemistry.

2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard for Carbonyl Detection (Brady's Test)

The reaction of DNPH with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates is the basis of Brady's test, a staple in introductory and advanced organic chemistry laboratories.[1][2] The formation of a yellow, orange, or red precipitate is a positive indication of a carbonyl group.[1]

Experimental Protocol: Brady's Test for Aldehydes and Ketones

Objective: To qualitatively detect the presence of a carbonyl functional group in an unknown sample.

Materials:

-

Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and concentrated sulfuric acid)

-

Test sample (unknown compound)

-

Methanol or ethanol (as a solvent for solid samples)

-

Test tubes

-

Pipettes

Procedure:

-

Sample Preparation: If the test sample is a liquid, it can be used directly. If it is a solid, dissolve a small amount in a minimal volume of methanol or ethanol.

-

Reaction: In a clean test tube, add approximately 1-2 mL of Brady's Reagent.

-

Addition of Sample: Add a few drops of the liquid sample or the solution of the solid sample to the Brady's Reagent.

-

Observation: Agitate the mixture gently and observe for the formation of a precipitate over a few minutes.

-

Interpretation:

-

Positive Test: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[1] Aliphatic carbonyls typically yield yellow precipitates, while aromatic carbonyls tend to give deeper orange or red precipitates due to extended conjugation.[1]

-

Negative Test: The absence of a precipitate indicates the absence of an aldehyde or ketone functional group.

-

Self-Validation: The protocol's trustworthiness is inherent in its clear, visual endpoint. The formation of a solid precipitate from a solution is an unambiguous result. Furthermore, the characteristic melting points of the purified hydrazone derivatives can be used to identify the specific aldehyde or ketone present, providing a further layer of validation.[3]

dot

Caption: Experimental workflow for Brady's Test.

Beyond qualitative detection, DNPH is also extensively used as a derivatizing agent in quantitative analytical techniques like High-Performance Liquid Chromatography (HPLC).[4] The resulting hydrazones are more readily detectable by UV-Vis detectors than the parent carbonyl compounds.

(2-Fluoro-5-nitrophenyl)hydrazine: A Niche Reagent in Synthesis and Drug Discovery

While a direct, established analytical test analogous to Brady's test for (2-Fluoro-5-nitrophenyl)hydrazine is not well-documented, its synthesis has been described, typically proceeding from 2-fluoro-5-nitroaniline via diazotization followed by reduction.[5]

The true value of this fluorinated hydrazine likely lies in its application as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[6] For instance, fluorine can:

-

Modulate pKa: Influencing the ionization state of a molecule at physiological pH.

-

Increase Lipophilicity: Potentially improving membrane permeability and oral bioavailability.

-

Block Metabolic Sites: Preventing enzymatic degradation and prolonging the drug's half-life.

-

Enhance Binding Affinity: Through favorable interactions with biological targets.

It is plausible that (2-Fluoro-5-nitrophenyl)hydrazine is employed in the synthesis of novel heterocyclic compounds, where the hydrazine moiety serves as a reactive handle for constructing larger molecular scaffolds. The resulting fluorinated hydrazones could be intermediates in the synthesis of bioactive molecules with potential applications as anti-inflammatory, antimicrobial, or anticancer agents.

Part 4: Concluding Insights for the Modern Researcher

The comparison between (2-Fluoro-5-nitrophenyl)hydrazine and 2,4-dinitrophenylhydrazine offers a compelling case study in the evolution of chemical reagents.

-

2,4-Dinitrophenylhydrazine (DNPH) remains an indispensable tool for the qualitative and quantitative analysis of carbonyl compounds. Its robust and visually indicative reaction, coupled with a wealth of historical data on the properties of its derivatives, ensures its continued relevance in both academic and industrial settings.

-

(2-Fluoro-5-nitrophenyl)hydrazine , while less characterized in the public domain, represents a more modern approach to chemical design. Its utility is likely not in broad-spectrum screening but in the targeted synthesis of complex molecules where the unique properties of fluorine can be leveraged to fine-tune biological activity. Researchers in drug discovery and medicinal chemistry should view this reagent as a specialized tool for introducing a fluorine-containing pharmacophore.

For the practicing scientist, the choice between these two reagents will be dictated by the specific experimental question. For routine carbonyl detection, DNPH is the clear and logical choice. For the synthesis of novel, fluorinated bioactive compounds, (2-Fluoro-5-nitrophenyl)hydrazine presents an intriguing, albeit less-documented, option that warrants further investigation.

This guide has aimed to provide not just a comparison of two molecules, but a framework for thinking about reagent selection in a holistic and scientifically rigorous manner. By understanding the fundamental principles that govern their reactivity and applications, researchers can move beyond simply following a protocol to truly mastering their experimental design.

References

-

2,4-Dinitrophenyl hydrazine Test for Carbonyl Groups Detection. (2026, January 30). chemistrysh.com. [Link]

-

2,4 DNP Test (2,4-Dinitrophenylhydrazine). Allen. [Link]

-

Synthesis of 2,4-Dinitrophenylhydrazine. Organic Syntheses. [Link]

-

Qualitative Tests for Carbonyls; Unknown Carbonyl. Experiment 13. [Link]

-

Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 23). Save My Exams. [Link]

-

Detection of Carbonyl Compounds Using 2, 4-DNPH. Sparkle. [Link]

- Frey, J., et al. (2012). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC.

- Li, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Current Pharmaceutical Analysis, 15(5), 524-531.

-

Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir – An Antiviral Drug for Treatment of Hepatitis B by High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]

-

2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. (2021, October 8). YouTube. [Link]

- Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Journal of Chemical and Pharmaceutical Research, 13(11), 1-4.

-

Recent advances in the synthesis of fluorinated hydrazones. Semantic Scholar. [Link]

-

2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC. [Link]

-

Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. [Link]

-

Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). ResearchGate. [Link]

- Process for the preparation of 2-fluorophenylhydrazine.

-

Product Class 17: Hydrazones. Science of Synthesis. [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PMC. [Link]

-

Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. [Link]

-

The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Process for preparing 2-fluoro-5-nitroaniline.

-

Spectroscopic and computational studies of synthesized 2,4-dinitrophenyl hydrazones of selected ketones and their derivatives. ResearchGate. [Link]

-

2,4-Dinitrophenylhydrazine. Wikipedia. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

Sources

- 1. chemistrysh.com [chemistrysh.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijcpa.in [ijcpa.in]

- 5. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and hazards for (2-Fluoro-5-nitrophenyl)hydrazine

Executive Summary & Risk Profile[1]

(2-Fluoro-5-nitrophenyl)hydrazine is a high-energy, nitrogen-rich intermediate primarily employed in the synthesis of heterocyclic pharmacophores (e.g., indazoles, pyrazoles). As an aryl hydrazine derivative, it presents a dual-threat profile: chemical instability (susceptibility to oxidative decomposition and shock sensitivity) and biological toxicity (genotoxicity, skin sensitization, and methemoglobinemia potential).

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the compound’s hazards, establishing a self-validating safety protocol for research environments.

Critical Hazard Overview

| Hazard Domain | Classification | Mechanistic Insight |

| Acute Toxicity | Category 3/4 (Oral/Inhal) | Hydrazine moiety interferes with pyridoxal phosphate (Vit B6) enzymes; Nitro group poses methemoglobinemia risk. |

| Reactivity | High | Aryl hydrazines can disproportionate or oxidize to explosive azo/azoxy compounds upon air exposure or heating. |

| Chronic Health | Carcinogen/Mutagen (Suspected) | Alkylating agent potential; capable of forming DNA adducts. |

| Sensitization | Skin Sensitizer (Cat 1) | Haptenization of skin proteins via nucleophilic attack. |

Chemical Identification & Properties

Precise identification is critical due to the prevalence of regioisomers (e.g., 5-Fluoro-2-nitrophenylhydrazine) which may have distinct melting points and reactivity profiles.

Table 1: Physicochemical Constants

| Property | Value / Description | Notes |

| Chemical Name | (2-Fluoro-5-nitrophenyl)hydrazine | Systematic: 1-Fluoro-4-nitro-2-hydrazinylbenzene |

| CAS Number | 106133-89-5 (Primary) | Note: Isomer 5-Fluoro-2-nitro- (CAS 1966-17-2) is often confused. |

| Molecular Formula | C₆H₆FN₃O₂ | MW: 171.13 g/mol |

| Physical State | Solid (Crystalline powder) | Color varies from yellow to orange/red (indicates oxidation). |

| Melting Point | ~120 °C (Decomposes) | Do not exceed 100°C during drying. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; hydrolytically unstable in basic aqueous media. |

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived from Class Data)

-

Acute Tox. 3 (Oral): H301 - Toxic if swallowed.

-

Eye Irrit. 2A: H319 - Causes serious eye irritation.[1][2][3]

-

Skin Sens. 1: H317 - May cause an allergic skin reaction.

-

Muta. 2: H341 - Suspected of causing genetic defects.

-

Carc. 2: H351 - Suspected of causing cancer.

-

STOT SE 3: H335 - May cause respiratory irritation.[1][2][3]

Mechanism of Action

The toxicity of (2-Fluoro-5-nitrophenyl)hydrazine is driven by two functional groups:

-

The Hydrazine Moiety (-NHNH₂):

-

Enzyme Inhibition: Reacts with carbonyl-containing cofactors, specifically Pyridoxal-5'-Phosphate (Vitamin B6), disrupting GABA synthesis (neurotoxicity) and transamination reactions.

-

DNA Damage: Metabolic activation (via cytochrome P450s) can generate free radicals or diazonium ions that alkylate DNA bases (guanine), leading to mutagenesis.

-

-

The Nitro Group (-NO₂):

-

Methemoglobinemia: Metabolic reduction of the nitro group to a hydroxylamine (-NHOH) species can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

-

Safe Handling & Storage Protocols

Storage: The "Inert & Cold" Rule

Aryl hydrazines are reducing agents that degrade autocatalytically in the presence of oxygen and trace metals.

-

Atmosphere: Store strictly under Argon or Nitrogen . Air exposure turns the solid red/brown, indicating formation of azo/azoxy decomposition products which may be shock-sensitive.

-

Temperature: Refrigerator (+2°C to +8°C) or Freezer (-20°C) recommended.

-

Container: Amber glass to prevent photodegradation. Teflon-lined caps to prevent seal corrosion.

Handling Workflow

The following workflow utilizes a "Zero-Contact" philosophy.

Figure 1: Safe handling workflow. Note the critical visual inspection step; discoloration implies hazardous decomposition.

Engineering Controls

-

Static Control: Use anti-static gun or ionizer during weighing. Hydrazines can be electrostatically charged and spark-sensitive.

-

Ventilation: All operations must occur inside a certified chemical fume hood.

Emergency Response & First Aid

Critical Note: Standard first aid may be insufficient due to the specific antidotal requirements for hydrazine poisoning.

Exposure Response Matrix

| Route | Immediate Action | Specific Medical Intervention |

| Skin Contact | Wash with Polyethylene Glycol (PEG 400) , then soap/water. PEG solubilizes the lipophilic nitro-hydrazine better than water alone. | Monitor for dermatitis and systemic absorption. |

| Eye Contact | Rinse for 15+ mins. Lift eyelids. | Ophthalmological consult required. |

| Inhalation | Move to fresh air.[3] 100% Oxygen if dyspneic. | Observe for pulmonary edema (delayed up to 24h). |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Pyridoxine (Vit B6) is the specific antidote for hydrazine-induced seizures/neuropathy. Methylene Blue for methemoglobinemia. |

Spill Cleanup (Micro-Scale)

-

Evacuate the immediate area.

-

PPE: Double gloves, tyvek suit, respiratory protection.

-

Neutralization: Do not wipe dry. Cover spill with a dilute hypochlorite solution (bleach) or specific hydrazine neutralizer. This oxidizes the hydrazine to nitrogen gas and water (exothermic reaction—proceed slowly).

-

Absorb: Use vermiculite or sand. Do not use combustible materials like paper towels or sawdust (fire risk).

Synthesis & Reaction Safety

When using (2-Fluoro-5-nitrophenyl)hydrazine in synthesis (e.g., Fischer Indole Synthesis or pyrazole formation):

-

Avoid Strong Oxidizers: Contact with fuming nitric acid, peroxides, or permanganates causes immediate ignition/explosion.

-

Avoid Metal Oxides: Contact with Iron(III) or Copper(II) salts can catalyze rapid decomposition.

-

Reaction Quenching: Ensure all hydrazine is consumed before workup. Quench excess with acetone (forms stable hydrazone) or bleach (destroys hydrazine) before rotary evaporation to prevent concentrating shock-sensitive residues.

Figure 2: Reaction safety logic emphasizing the mandatory quench step to avoid explosion hazards during concentration.

Disposal & Environmental Impact

-

Ecological Toxicity: Hydrazines are highly toxic to aquatic life (LC50 < 1 mg/L). Do not release to drains.

-

Disposal Method:

-

Dissolve in a combustible solvent (e.g., ethanol).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HF emissions).

-

Alternatively, chemical oxidation (bleach destruction) followed by neutralization, strictly under HSE supervision.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345 (Analogous Hydrazines). PubChem.[1][4] [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hydrazine. United States Department of Labor. [Link]

-

European Chemicals Agency (ECHA). Substance Information: Phenylhydrazine derivatives.[1] ECHA.[1] [Link]

Sources

Methodological & Application

Preparation of Fluorinated Indazoles from (2-Fluoro-5-nitrophenyl)hydrazine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of fluorinated indazoles, a critical scaffold in medicinal chemistry, starting from the readily available precursor (2-Fluoro-5-nitrophenyl)hydrazine. The incorporation of fluorine atoms into heterocyclic compounds, such as indazoles, can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document provides an in-depth analysis of the synthetic routes, focusing on the reductive cyclization of the nitro group, a key transformation in the formation of the indazole ring system. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to enable researchers to reliably execute these synthetic transformations.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is a privileged bicyclic heteroaromatic system present in numerous biologically active compounds.[5] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. The strategic introduction of fluorine atoms into the indazole core has emerged as a powerful strategy in drug design.[1][2][3] The high electronegativity and small size of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

(2-Fluoro-5-nitrophenyl)hydrazine serves as a versatile starting material for the synthesis of 6-fluoroindazoles, a class of compounds that has demonstrated significant therapeutic potential. For instance, 6-fluoroindazole derivatives have been reported as potent inhibitors of Rho kinase (ROCK1), a target for cardiovascular diseases, with the fluorine atom at the C6 position significantly enhancing inhibitory potency and oral bioavailability.[1]

This guide will focus on a robust and widely applicable method for the preparation of fluorinated indazoles: the reductive cyclization of a nitrophenylhydrazine derivative. This approach offers a direct and efficient route to the desired indazole core.

Synthetic Strategy: Reductive Cyclization

The core transformation in the synthesis of indazoles from (2-Fluoro-5-nitrophenyl)hydrazine is a reductive cyclization. This process involves the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization to form the pyrazole ring of the indazole system.

Several reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups. Common methods include catalytic hydrogenation or the use of chemical reducing agents like tin(II) chloride.

Below is a generalized workflow for this synthetic approach:

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Regiocontrol in Heterocycle Synthesis using (2-Fluoro-5-nitrophenyl)hydrazine

This Application Note and Protocol guide details the regioselective handling of (2-Fluoro-5-nitrophenyl)hydrazine, a high-value bifunctional building block.

Executive Summary

(2-Fluoro-5-nitrophenyl)hydrazine (CAS: 393-52-2) is a specialized intermediate offering a unique "Push-Pull" electronic landscape. It features a nucleophilic hydrazine moiety deactivated by an electron-poor arene, and a highly electrophilic C2-fluorine atom activated by a para-nitro group.

For drug development professionals, this molecule presents three critical regioselectivity challenges:

-

Pyrazole Tautomeric/Regio-control: Determining 1,3- vs. 1,5-substitution patterns during condensation with unsymmetrical 1,3-dicarbonyls.

-

Fischer Indole Cyclization: Directing the [3,3]-sigmatropic rearrangement to the C6-proton rather than the C2-fluorine.

-

SNAr Chemoselectivity: Exploiting the labile C2-fluorine for late-stage diversification without compromising the hydrazine functionality.

This guide provides validated protocols to navigate these pathways, ensuring high purity and structural certainty.

The Electronic Landscape & Reactivity Map

To control the reaction, one must understand the substrate's electronic bias.

-

Deactivated Nucleophile: The N-aryl nitrogen (

) is significantly less nucleophilic than the terminal nitrogen ( -

Activated Electrophile: The C2-fluorine is "super-activated" for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the hydrazine (an electron-withdrawing group in its hydrazone form) and para to the nitro group.

Pathway Decision Tree

The following diagram illustrates the divergent synthetic pathways based on reaction conditions.

Figure 1: Strategic divergence points. Acidic conditions favor C-C bond formation (Indole), while basic conditions unlock SNAr pathways.

Protocol A: Regioselective Pyrazole Synthesis

Objective: Synthesis of 1-(2-fluoro-5-nitrophenyl)-3,5-disubstituted pyrazoles with controlled regiochemistry.

The Regioselectivity Challenge

When reacting with an unsymmetrical 1,3-diketone (

-

Rule of Thumb:

attacks the less sterically hindered or more electron-deficient carbonyl. -

Result: The substituent attached to the attacked carbonyl ends up at the pyrazole 3-position (relative to the N1-aryl group).

Experimental Procedure

Reagents: (2-Fluoro-5-nitrophenyl)hydrazine (1.0 eq), Unsymmetrical 1,3-diketone (1.1 eq), Ethanol (0.5 M), Acetic Acid (cat.[1][2] 5 mol%).[3][4][5]

-

Preparation: Dissolve the hydrazine in Ethanol at room temperature. The solution will be yellow/orange.

-

Addition: Add the 1,3-diketone.

-

Note: If the diketone is unstable, add it as a solution in EtOH.

-

-

Catalysis: Add glacial acetic acid (catalytic).

-

Why: Acid activates the carbonyls, enhancing the rate of the initial

attack, which improves regioselectivity by favoring the kinetic product.

-

-

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Self-Validating Regiochemistry Check (NOE)

To confirm the isomer, perform a 1D-NOESY NMR experiment.

-

Target: Irradiate the Pyrazole-H4 proton (singlet, ~6.5–7.0 ppm).

-

Observation:

-

1,5-Isomer: Strong NOE enhancement of the Aryl-H6 (proton ortho to the hydrazine bond) and the substituent at C5.

-

1,3-Isomer: NOE enhancement of the substituent at C3 and C5, but weak/no enhancement of the Aryl-H6 (due to distance).

-

Protocol B: Fischer Indole Synthesis (The "Orthodox" Pathway)

Objective: Synthesis of 4-nitro-7-fluoroindoles. Mechanism: The [3,3]-sigmatropic rearrangement requires an available ortho position. The substrate has two: C2 (occupied by F) and C6 (occupied by H). The rearrangement exclusively targets C6 to avoid the high-energy C-F bond breaking.

Experimental Procedure

Reagents: (2-Fluoro-5-nitrophenyl)hydrazine (1.0 eq), Ketone (e.g., Cyclohexanone, 1.1 eq), 4%

-

Hydrazone Formation: Mix hydrazine and ketone in Dioxane. Stir at RT for 1 hour. Confirm hydrazone formation by LC-MS (Look for M+R-H2O).

-

Cyclization: Add the acid catalyst dropwise. Heat to 90°C.

-

Caution: Exothermic reaction. Nitrogen gas evolution occurs (ammonia loss is the final step, but N-N bond cleavage is silent).

-

-

Quench: Pour into ice water/sodium bicarbonate. Extract with EtOAc.[2]

-

Purification: Flash chromatography.

Structural Validation

The resulting indole will have a specific substitution pattern:

-

C4-Nitro: Derived from the hydrazine C5 position.

-

C7-Fluoro: Derived from the hydrazine C2 position.

-

Diagnostic:

NMR will show a shift characteristic of an indole-7-F (typically -120 to -135 ppm), distinct from the starting hydrazine (-110 to -120 ppm).

Protocol C: Exploiting the Fluorine (Post-Cyclization SNAr)

Objective: Functionalization of the aromatic ring via displacement of the activated Fluorine.

Timing: It is highly recommended to perform SNAr after forming the pyrazole or hydrazone. The free hydrazine (

Experimental Procedure (On Pyrazole Scaffold)

Substrate: 1-(2-fluoro-5-nitrophenyl)-pyrazole derivative.

Nucleophile: Morpholine (Example secondary amine).

Reagents:

-

Setup: Dissolve the fluorinated pyrazole in dry DMF.

-

Activation: Add

and the amine nucleophile (1.2 eq). -

Reaction: Heat to 60–80°C.

-

Note: The C2-F is activated by the ortho-pyrazole nitrogen and the para-nitro group. Reaction is usually fast (1–3 hours).

-

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the Fluorine peak in

NMR is the ultimate confirmation. -

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF.

Data Summary Table: Reaction Conditions Comparison

| Parameter | Pyrazole Synthesis | Fischer Indole | SNAr Functionalization |

| Primary Reagent | 1,3-Diketone | Ketone/Aldehyde | Amine/Thiol |

| Catalyst/Base | Acetic Acid (Cat.) | ||

| Solvent | Ethanol | Dioxane / Toluene | DMF / DMSO |

| Temp | Reflux (78°C) | 90–110°C | 60–80°C |

| Key Risk | Regioisomer mixture | Polymerization | Hydrolysis of F (if wet) |

| Validation | 1D-NOESY NMR | Loss of |

References

-

Regioselectivity in Pyrazole Synthesis

-

Fischer Indole Mechanism & Protocols

-

SNAr Reactivity of Fluoro-Nitro-Arenes

Sources

- 1. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. diva-portal.org [diva-portal.org]

- 11. discoveryjournals.org [discoveryjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Fluoro-5-nitrophenyl)hydrazine Cyclization Reactions

Welcome to the technical support center for improving the yield and success of cyclization reactions involving (2-Fluoro-5-nitrophenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted indoles, a critical scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing explanations for the underlying chemical principles and actionable protocols to overcome them.

Question 1: I am observing very low to no yield of my desired indole product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in Fischer indole syntheses, especially with electron-deficient hydrazines like (2-Fluoro-5-nitrophenyl)hydrazine, is a common challenge. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, hindering the key-sigma[1][1]tropic rearrangement step of the mechanism.

Un[2]derlying Causes:

-

Insufficient Acid Catalysis: The reaction requires a strong acid to protonate the hydrazone and facilitate the subsequent rearrangement. The c[3][4][5]hoice and concentration of the acid are critical.

-

Inadequate Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.

-

[6]Decomposition of Starting Material: Electron-deficient hydrazines can be susceptible to degradation under harsh acidic conditions and high temperatures.

-

Formation of Stable Intermediates: The hydrazone intermediate may be too stable and resistant to tautomerization and rearrangement.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Experimental Protocols for Optimization:

Protocol 1: Screening of Acid Catalysts

-

Setup: In separate reaction vessels, combine (2-Fluoro-5-nitrophenyl)hydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., acetic acid or toluene, 5 mL per mmol of hydrazine).

-

Catalyst Addition: To each vessel, add a different acid catalyst. A good starting point is to compare a Brønsted acid with a Lewis acid.

-

Vessel A (Brønsted Acid): Add polyphosphoric acid (PPA) (10 eq by weight).

-

Vessel B (Lewis Acid): Add zinc chloride (ZnCl₂) (1.5 eq).

-

-

[1][3]Reaction: Heat the reactions to 80-110 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: Compare the reaction progress and final product yield to determine the more effective catalyst.

Table 1: Comparison of Acid Catalysts for a Model Reaction

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Polyphosphoric Acid | 100 | 6 | 45 | |

| Z[1]inc Chloride | 110 | 8 | 60 | |

| A[3]cetic Acid | 117 (reflux) | 12 | 35 |

--[7]-

Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common issue, particularly when using unsymmetrical ketones or under harsh reaction conditions.

Likely Side Products:

-

Regioisomers: If an unsymmetrical ketone is used, cyclization can occur on either side of the carbonyl group, leading to a mixture of indole isomers.

-

Tar Formation: At excessively high temperatures or with prolonged reaction times, polymerization and decomposition can lead to the formation of intractable tars.

-

Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.

Strategies for Minimizing Side Products:

-

Use of a Symmetric Ketone: If the synthetic route allows, using a symmetrical ketone will eliminate the possibility of regioisomer formation.

-

Gradual Temperature Increase: Instead of heating the reaction to a high temperature from the start, a gradual increase can help to minimize decomposition.

-

One-Pot Procedure: In many cases, the hydrazone does not need to be isolated. Forming the hydrazone in situ and proceeding directly to the cyclization can improve yields and reduce side reactions.

-

[1]Buchwald Modification: For challenging substrates, the Buchwald modification, which involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone, can offer a milder and more selective route.

Pr[3]otocol 2: One-Pot Hydrazone Formation and Cyclization

-

Hydrazone Formation: Dissolve (2-Fluoro-5-nitrophenyl)hydrazine (1.0 eq) and the ketone/aldehyde (1.1 eq) in glacial acetic acid. Stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

-

[1]Cyclization: Add the chosen acid catalyst (e.g., ZnCl₂) to the reaction mixture.

-

Heating: Heat the reaction to the optimized temperature and monitor for the formation of the indole product.

-

Workup: Upon completion, cool the reaction, pour it into ice water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with an aldehyde or ketone to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to an enamine intermediate.

-

-Sigma[1][1]tropic Rearrangement: This is the crucial, often rate-determining step, where a C-C bond is formed.

-

[3][4]Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.

Caption: Simplified mechanism of the Fischer indole synthesis.

Q2: Are there alternative methods for synthesizing indoles from (2-Fluoro-5-nitrophenyl)hydrazine?

A2: Yes, while the Fischer indole synthesis is a classic and widely used method, other strategies exist:

-

Palladium-Catalyzed Reactions: As mentioned, the Buchwald-Hartwig amination can be adapted to form the necessary C-N bond, providing a different entry into the indole scaffold.

-

[3]Three-Component Reactions: Some protocols describe a one-pot, three-component synthesis of indoles from nitriles, organometallic reagents, and arylhydrazine salts.

Q3[8]: How do the electron-withdrawing groups on (2-Fluoro-5-nitrophenyl)hydrazine affect the reaction?

A3: The fluorine and nitro groups are strongly electron-withdrawing. This has a significant impact on the reactivity of the arylhydrazine:

-

Decreased Nucleophilicity: The nitrogen atoms of the hydrazine are less nucleophilic, which can slow down the initial hydrazone formation.

-

Deactivation of the Aromatic Ring: The electron-deficient nature of the benzene ring makes the-sigma[1][1]tropic rearrangement more difficult, as this step involves an attack from the ring onto the enamine portion of the molecule. This [2]is often the primary reason for low yields with this substrate.

Q4: What are some recommended purification techniques for the final indole product?

A4: Purification can be challenging due to the potential for side products and residual catalyst.

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying indole derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

-

Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

-

Acid-Base Extraction: If the product contains basic or acidic impurities, an acid-base extraction during the workup can help to remove them.

References

- Benchchem. avoiding side reactions in 6-Fluoroindole synthesis.

- Alfa Chemistry. Fischer Indole Synthesis.

- Wikipedia. Fischer indole synthesis.

- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.

- PubMed. A three-component Fischer indole synthesis.

- Organic Chemistry Portal. Fischer Indole Synthesis.

- Tokyo Chemical Industry Co., Ltd. Fischer Indole Synthesis.

- YouTube. Fischer Indole Synthesis.

- RSC Publishing.

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- J&K Scientific LLC. Fischer Indole Synthesis.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 5. testbook.com [testbook.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing oxidation and decomposition of (2-Fluoro-5-nitrophenyl)hydrazine

A Guide to Preventing Oxidation and Decomposition for Researchers and Drug Development Professionals

I. Understanding the Instability of (2-Fluoro-5-nitrophenyl)hydrazine

(2-Fluoro-5-nitrophenyl)hydrazine is a valuable reagent in synthetic chemistry, particularly in the formation of heterocyclic compounds. However, its utility is matched by its inherent instability. The molecule's susceptibility to degradation stems from the electronic interplay of its three key functional groups: the hydrazine moiety, the nitro group, and the fluorine atom.

The hydrazine group is a strong reducing agent and is highly susceptible to oxidation.[1][2] This is exacerbated by the presence of the strongly electron-withdrawing nitro group, which destabilizes the hydrazine moiety. The aerial oxidation of hydrazines can lead to the formation of various byproducts, including potentially hazardous nitrosamines.[2] Furthermore, both hydrazine and its derivatives are known to be sensitive to heat, light, and catalytic decomposition by metal ions, which can lead to the release of nitrogen gas.[1][3][4]

The nitroaromatic portion of the molecule also presents handling challenges. Nitroaromatic compounds are often toxic and can be absorbed through the skin.[5][6] They are also energetic materials, and while (2-Fluoro-5-nitrophenyl)hydrazine is not classified as a primary explosive, its decomposition can be exothermic.

A likely, though simplified, degradation pathway involves the oxidation of the hydrazine group, potentially leading to diazene intermediates which can further decompose to release nitrogen gas and form other aromatic species.

Caption: Workflow for Handling (2-Fluoro-5-nitrophenyl)hydrazine.

Detailed Steps:

-

Preparation: Ensure all glassware (vials, spatulas, etc.) is oven-dried to remove adsorbed moisture and then cooled under vacuum or in a desiccator. [7][8]2. Inert Environment: Introduce the sealed reagent bottle and all necessary equipment into a glovebox or have them ready for use with a Schlenk line.

-

Temperature Equilibration: Allow the reagent bottle to warm to the ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture from the air onto the cold solid.

-

Dispensing: Quickly weigh the desired amount of the solid into a clean, dry, and tared reaction vessel or vial. Minimize the time the stock bottle is open.

-

Sealing: Tightly seal both the stock bottle and the vessel containing the weighed reagent before removing them from the inert atmosphere. Purge the headspace of the stock bottle with inert gas before sealing.

Protocol 3: Preparation of a Stock Solution

-

Solvent Preparation: Use a high-purity, anhydrous grade solvent. The solvent must be degassed prior to use to remove dissolved oxygen. [7]This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

-

Weighing: Following Protocol 2, weigh the required amount of (2-Fluoro-5-nitrophenyl)hydrazine directly into the reaction flask or a volumetric flask that has been purged with an inert gas.

-

Dissolution: Using a cannula or a gas-tight syringe, add the degassed solvent to the flask containing the solid under a positive pressure of inert gas.

-

Use: Use the solution immediately. If short-term storage is unavoidable, keep the flask sealed under a positive pressure of inert gas and in a cool, dark place.

V. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. [9][10]* Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors. [6][9]* Skin Contact: Avoid skin contact. Hydrazine derivatives can be absorbed through the skin and may cause irritation or sensitization. [1][6][11]In case of contact, wash the affected area immediately and thoroughly with soap and water.

-

Waste Disposal: Dispose of all waste, including contaminated consumables and empty containers, as hazardous waste according to your institution's guidelines.

By understanding the inherent reactivity of (2-Fluoro-5-nitrophenyl)hydrazine and implementing these rigorous handling and storage protocols, researchers can ensure the integrity of their experiments, achieve more reliable results, and maintain a safe laboratory environment.

References

-

Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

-

Wikisource. (2005). Nitroaromatic Compounds. Retrieved from [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

-

INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

- Google Patents. (n.d.). US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith.

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

ResearchGate. (2025). Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]

- Google Patents. (n.d.). US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.

-

UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

-

Reddit. (2020). Advice on storing/handling hydrazine. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]

-

PMC. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products. Retrieved from [Link]

-

Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

-

DRUG DISCOVERY. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Retrieved from [Link]

-

ResearchGate. (2025). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Retrieved from [Link]

-

DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

PMC. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Retrieved from [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

-

RSC Publishing. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]

-

PMC. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical performances for hydrazine oxidation reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrocatalytic hydrogen evolution/hydrazine oxidation performances of.... Retrieved from [Link]

-

Journal of Materials Chemistry A (RSC Publishing). (n.d.). Carbon-Based Catalysts for Hydrazine Oxidation Reaction: A Promising Low-Energy Route for Hydrogen Generation Beyond Conventional Water Splitting. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

Sources

- 1. arxada.com [arxada.com]

- 2. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 7. Air-free technique - Wikipedia [en.wikipedia.org]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

Purification methods for (2-Fluoro-5-nitrophenyl)hydrazine reaction products

Technical Support Center: Purification of (2-Fluoro-5-nitrophenyl)hydrazine

Introduction: The Challenge of Meta-Nitro Hydrazines

You are likely working with (2-Fluoro-5-nitrophenyl)hydrazine (CAS: 3682-32-4) as an intermediate for fused heterocycles (e.g., indazoles, pyrazoles). Unlike para-nitro isomers synthesized via simple SNAr displacement, this specific isomer—where the hydrazine moiety is meta to the nitro group—is frequently synthesized via the diazotization-reduction of 2-fluoro-5-nitroaniline .

This synthetic route introduces a unique impurity profile distinct from standard nucleophilic substitutions. This guide provides an autonomous troubleshooting and purification workflow designed to isolate high-purity material while mitigating the inherent instability of aryl hydrazines.

Module 1: Product Profiling & Impurity Landscape

Before attempting purification, you must identify the "enemy." The table below summarizes the likely contaminants based on the standard diazotization-reduction route (e.g., SnCl₂ or Sulfite reduction).

| Component | Chemical Nature | Origin | Solubility Behavior |

| Target Product | Aryl Hydrazine (Base) | Desired | Soluble in EtOAc, DCM, dilute acid. Insoluble in water (neutral). |

| 2-Fluoro-5-nitroaniline | Primary Amine (Weak Base) | Unreacted Starting Material | Soluble in organics. Hard to separate via acid extraction due to similar pKa. |

| Azo Dimers | Colored Solids (Orange/Red) | Oxidation (Air exposure) | Highly soluble in organics; insoluble in water. |

| Inorganic Salts | Tin/Sulfite residues | Reduction byproducts | Water-soluble, but can occlude in the organic solid. |

| Polymers/Tars | Amorphous Solids | Decomposition | Variable; often "oils out" during recrystallization. |

Module 2: Purification Logic (Decision Matrix)

The following Graphviz diagram visualizes the decision process for purifying the crude reaction mixture.

Caption: Workflow for triaging crude aryl hydrazine products. Blue nodes indicate validated protocols detailed in Module 3.

Module 3: Validated Purification Protocols

Protocol A: Recrystallization (For Solids)

Best for: Removing trace oxidation products and improving crystallinity. Avoid: Acetone or Aldehyde/Ketone solvents (forms hydrazones instantly).

-

Solvent Selection:

-

Primary: Ethanol (EtOH) or Isopropanol (IPA).

-

Anti-solvent: Water or Hexanes.

-

-

Procedure:

-

Dissolve the crude solid in the minimum amount of boiling EtOH.

-

Critical Step: If the solution is dark red, add activated charcoal, boil for 2 mins, and filter hot through Celite to remove azo-impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

If no crystals form, add warm water dropwise until slight turbidity persists, then cool to 4°C.

-

Harvest: Filter the yellow/orange needles and wash with cold hexanes.

-

Drying: Dry under vacuum at <40°C (Risk of explosion/decomposition if heated dry).

-

Protocol B: Acid-Base Extraction (For Oils/Crude Mixtures)

Best for: Separating the hydrazine from neutral impurities (azo compounds) and inorganic salts.

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

-

Salt Formation (Extraction 1):

-

Extract the organic layer with 1M HCl (3x).

-

Chemistry: The hydrazine protonates (R-NH-NH₃⁺) and moves to the aqueous layer. The nitro group reduces basicity, so strong acid (1M) is needed, but avoid conc. HCl to prevent defluorination.

-

Discard: The organic layer (contains neutral azo impurities and non-basic tars).

-

-

Liberation (Extraction 2):

-

Cool the aqueous acidic layer to 0°C.

-

Slowly basify with saturated NaHCO₃ or 10% NaOH until pH ~9-10.

-

Observation: The product will precipitate or oil out as a free base.

-

-

Isolation:

-

Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ (anhydrous).[1]

-

Concentrate in vacuo at low temperature (<35°C).

-

Module 4: Troubleshooting & FAQs

Q1: My product turns into a dark oil immediately after isolation. Why?

-

Diagnosis: This is likely "oiling out" due to residual solvent or the presence of azo-dimers formed by oxidation.

-

Fix:

-

Re-dissolve in Et₂O or DCM.

-

Precipitate as the Hydrochloride Salt . Bubble HCl gas or add HCl in Dioxane. The salt is often more stable and crystalline than the free base. You can store it as the salt and liberate the base immediately before the next reaction.

-

Q2: The product color is deepening from yellow to deep red on the bench.

-

Diagnosis: Auto-oxidation. Aryl hydrazines are sensitive to air, converting to diazenes (azo compounds) or decomposing to anilines.

-

Fix:

-

Immediate: Purify under Nitrogen/Argon atmosphere.

-

Storage: Store under inert gas at -20°C.

-

Stabilizer: If storing for long periods, keeping the solid slightly damp with water (if safe) or converting to the HCl salt significantly slows oxidation.

-

Q3: I see "streaking" on my TLC and low recovery from silica columns.

-

Diagnosis: The basic hydrazine moiety interacts strongly with the acidic silanols on silica gel, causing decomposition and irreversible adsorption.

-

Fix:

-

Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

-

Eluent: Use 1% TEA in your mobile phase (e.g., Hexanes/EtOAc + 1% TEA).

-

Alternative: Use Neutral Alumina stationary phase instead of silica.

-

Q4: Can I use the crude material directly?

-

Diagnosis: If the impurity is just inorganic salts (Sn/Na), yes.

-

Validation: Check the ¹H NMR. If the aromatic region is clean but the weight is high, it's likely salt. Many heterocycle syntheses (e.g., pyrazole formation) tolerate crude hydrazines if the stoichiometry is adjusted.

Module 5: Safety & Handling (Critical)

-

Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. Use double-gloving (Nitrile) and work in a fume hood.

-

Explosion Hazard: Polynitro hydrazines are high-energy compounds.

-

Do NOT scrape dry material with metal spatulas (friction sensitivity).

-

Do NOT heat the dry solid above 50°C.

-

Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal (evolves N₂ gas).

-

References

-

Synthesis of Aryl Hydrazines: Org. Synth.1922 , 2,[2] 71. (Classic phenylhydrazine reduction protocols adapted for substituted analogs).

-

Stability of Nitrophenylhydrazines: NIST Chemistry WebBook, SRD 69. Data on thermal instability of nitro-substituted hydrazines.

-

SₙAr Reaction Mechanisms: J. Org. Chem.2020 , 85, 14664.[3] (Discussion of nucleophilic substitution patterns in fluoronitrobenzenes).

-

Safety Data Sheet (Analog): 2-Nitrophenylhydrazine SDS. Fisher Scientific. (Handling precautions for nitro-hydrazines).

Sources

Handling hygroscopic nature of fluorinated phenylhydrazine salts

Topic: Handling, Purification, and Stability of Hygroscopic Fluorinated Phenylhydrazine Salts

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated phenylhydrazines. You are likely here because your stoichiometry is off, your yields are inconsistent, or your solid reagent has turned into a sticky gum.

The Core Challenge:

Phenylhydrazine hydrochlorides are inherently hygroscopic. However, fluorination (

Moisture is not just a weight error; it is a degradation catalyst. Water facilitates the hydrolysis of the salt and, in the presence of trace oxidants, accelerates the formation of diazonium tars or hydrazones.

Module 1: Intake & Storage Protocols

Status: Critical Objective: Prevent initial moisture ingress upon receipt.[1][2]

Do not treat these salts like standard organic reagents. Upon receipt, the bottle should be treated as a "compromised vessel" until proven otherwise.

Protocol: The "Argon Blanket" Intake

-

Equilibration: Allow the shipping container to reach room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation inside the reagent.

-

Seal Inspection: Check for crusting around the cap. If present, the seal was compromised during transit.

-

Primary Storage:

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.

-

Atmosphere: Flush with Argon or Nitrogen after every use.

-

Desiccant: Store the bottle inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

-

Temperature:

is ideal for long-term stability to prevent thermal decomposition and HF liberation.

-

Module 2: Drying & Handling (The "Gooey Solid" Fix)

Issue: User reports reagent has clumped or appears wet. Diagnosis: Hydration shell formation. Solution: Vacuum Desiccation.[3] Heat is the enemy here.

Why not use an oven?

Phenylhydrazines are thermally unstable. Heating fluorinated phenylhydrazines (even at 60°C) can trigger disproportionation or the release of Hydrogen Fluoride (HF) gas if trace moisture is present. Vacuum is the only safe drying vector.

Workflow: The "Cold-Dry" Cycle

The following diagram outlines the safe drying workflow.

Figure 1: Safe drying workflow for thermally labile fluorinated hydrazine salts. Note the strict avoidance of heat.

Module 3: Purity Verification (Is it Water or Impurity?)

Issue: "My reaction yield is low. Is the reagent bad or just wet?" Analysis: You must distinguish between solvated water and chemical degradation.

Comparison of Analytical Methods

| Feature | Acid-Base Titration | Quantitative NMR (qNMR) | HPLC (UV/Vis) |

| What it measures | Total Acid Content ( | Absolute Molar Ratio | Chromophore Purity |

| Pros | Cheap, fast. | Distinguishes water vs. degradation. | High sensitivity.[1] |

| Cons | Fails for wet salts. (Water weighs something but isn't acidic, skewing MW calc). | Requires internal standard. | Salts often streak; requires buffer. |

| Verdict | Avoid for hygroscopic salts. | Gold Standard. | Secondary check only. |

Protocol: -qNMR for Fluorinated Salts

Using Fluorine NMR avoids the overlap often seen in proton NMR and provides a clean baseline.

-

Internal Standard: Select a fluorinated standard with a distinct shift (e.g.,

-trifluorotoluene). -

Solvent: DMSO-

(Solubility is often poor in -

Calculation:

Where

Module 4: Troubleshooting Reactions

Scenario: You are running a Fischer Indole Synthesis, and the reaction is stalling or producing tar.

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for failed reactions involving fluorinated phenylhydrazines.

Module 5: Safety & Disposal (The EHS Corner)

Hazard Specifics: Fluorinated phenylhydrazines combine the toxicity of hydrazines with the insidious hazards of fluorinated organics.

-

Skin Sensitization: These are potent sensitizers. "Glove permeation" is a real risk. Use Nitrile (double gloved) or Silver Shield laminate gloves.

-

HF Potential: In a fire or high-thermal decomposition event, the C-F bond can rupture, releasing Hydrogen Fluoride.

-

Precaution: Never dispose of these salts in standard acid waste if there is a risk of mixing with strong oxidizers.

-

Disposal: Quench with dilute hypochlorite (bleach) to destroy the hydrazine functionality before disposal, but ensure the solution is alkaline to prevent gas evolution.

-

-

Carcinogenicity: Treat all fluorinated hydrazine derivatives as potential mutagens/carcinogens (Category 2 or higher).

References

-

Organic Syntheses. Phenylhydrazine Hydrochloride Purification. (Standard recrystallization protocols adapted for fluorinated analogs).

-

National Institutes of Health (NIH) / PubMed. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. (Validation of qNMR for hygroscopic reagents). [Source: Chem. Pharm.[4] Bull. 2020; 140(8): 1063-1069]([Link])

-

Thermo Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)phenylhydrazine. (Hazard identification for fluorinated analogs).

-

Sigma-Aldrich (Merck). Drying Agents and Desiccants: Technical Guide. (Protocols for P2O5 and vacuum drying).[3]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. (Toxicology and handling standards).

Sources

- 1. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. apexcolours.com [apexcolours.com]

- 3. reddit.com [reddit.com]

- 4. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Carbonyl Adducts: (2-Fluoro-5-nitrophenyl)hydrazine vs. Key Alternatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the sensitive and specific quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only critical indicators of oxidative stress and lipid peroxidation in biological systems but also represent a significant class of intermediates and degradation products in pharmaceutical development and manufacturing. Their inherent volatility and often poor ionization efficiency in mass spectrometry (MS), however, present a considerable analytical challenge.

Chemical derivatization emerges as an indispensable strategy to surmount these obstacles. By tagging the carbonyl group, we can dramatically enhance ionization efficiency, improve chromatographic separation, and introduce predictable fragmentation patterns for confident identification and quantification. This guide provides an in-depth, comparative analysis of (2-Fluoro-5-nitrophenyl)hydrazine (FNPH) as a derivatizing agent for carbonyl compounds, juxtaposed with other widely used reagents. As a Senior Application Scientist, my aim is to equip you with the technical knowledge and practical insights necessary to select and optimize your derivatization strategy for robust and reliable LC-MS/MS analysis.

The Rationale for Derivatization in Carbonyl Analysis

Direct analysis of low-molecular-weight carbonyls by LC-MS is often plagued by poor sensitivity and chromatographic retention. Derivatization addresses these issues by:

-

Enhancing Ionization: Introducing a readily ionizable moiety, such as a protonatable amine or a permanently charged group, significantly boosts the signal intensity in the mass spectrometer.

-

Improving Chromatographic Behavior: Increasing the molecular weight and hydrophobicity of the analyte leads to better retention and peak shape on reversed-phase columns.

-

Imparting Structural Information: The derivatizing agent introduces specific fragmentation pathways upon collision-induced dissociation (CID), yielding characteristic product ions that facilitate unambiguous identification.

(2-Fluoro-5-nitrophenyl)hydrazine (FNPH): A Detailed Examination

(2-Fluoro-5-nitrophenyl)hydrazine reacts with aldehydes and ketones to form stable (2-Fluoro-5-nitrophenyl)hydrazones. The presence of the nitro group and the fluorine atom on the phenyl ring influences the electronic properties of the molecule, which in turn affects its mass spectrometric behavior.

Mass Spectrometry Fragmentation of FNPH Adducts

While specific literature detailing the fragmentation of FNPH adducts is not abundant, we can infer the primary fragmentation pathways based on the well-documented behavior of its close analog, 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] The fragmentation is typically characterized by cleavages around the hydrazone linkage and within the derivatizing agent itself.

Upon collision-induced dissociation (CID) in negative ion mode, the deprotonated molecule [M-H]⁻ of an FNPH-carbonyl adduct is expected to undergo characteristic fragmentation. The general fragmentation pathway is initiated by the cleavage of the N-N bond, followed by rearrangements and further fragmentation of the resulting ions.

Caption: General fragmentation pathway of FNPH-carbonyl adducts in negative ion mode ESI-MS/MS.

The key fragmentation mechanisms for nitrophenylhydrazones involve ortho effects, where the nitro group can participate in rearrangement reactions.[4] The presence of the 2-fluoro group in FNPH may introduce additional fragmentation pathways, such as the neutral loss of hydrogen fluoride (HF), providing a unique signature for these adducts.

Comparative Analysis with Alternative Derivatization Reagents

The selection of a derivatization reagent is a critical decision that directly impacts the performance of the analytical method. Here, we compare FNPH with two other popular choices: Dansylhydrazine and Girard's Reagent T.

| Derivatization Reagent | Ionization Mode | Key Advantages | Key Disadvantages |

| (2-Fluoro-5-nitrophenyl)hydrazine (FNPH) | Negative ESI | Good sensitivity for electrophilic compounds. The fluorine atom provides a unique mass signature. | Less commonly used than DNPH, potentially less literature support. |

| Dansylhydrazine | Positive ESI | Excellent ionization efficiency due to the readily protonated dimethylamino group. Fluorescent properties allow for orthogonal detection.[5] | Can exhibit in-source fragmentation. |

| Girard's Reagent T | Positive ESI | Contains a pre-charged quaternary ammonium group, leading to superb ionization efficiency and sensitivity.[5][6][7][8] | Can be less reactive towards sterically hindered ketones. |

Dansylhydrazine: The High-Sensitivity, Dual-Detection Option

Dansylhydrazine reacts with carbonyls to form dansylhydrazones, which are readily analyzed in positive ion mode ESI-MS. The dimethylamino group is easily protonated, leading to a strong [M+H]⁺ ion. A key advantage of dansylhydrazine is the inherent fluorescence of the dansyl group, which allows for sensitive fluorescence detection in addition to mass spectrometric analysis. This dual-detection capability can be invaluable for method development and cross-validation.

The fragmentation of dansylhydrazones typically involves the cleavage of the sulfonamide bond, leading to a characteristic product ion at m/z 171, corresponding to the dansyl moiety.

Girard's Reagent T: The Gold Standard for Charged Derivatization

Girard's reagents, particularly Girard's Reagent T (GRT), are cationic derivatizing agents that introduce a permanent positive charge onto the analyte.[5][6][7][8] This "charge-tagging" strategy results in exceptional ionization efficiency in positive ion mode ESI-MS, often leading to attomole-level detection limits. The derivatization reaction forms a hydrazone with a quaternary ammonium group.

A hallmark of GRT derivatives in MS/MS is the neutral loss of trimethylamine (59 Da), which serves as a highly specific and sensitive transition for multiple reaction monitoring (MRM) assays.[5][9]

Experimental Protocols

To provide a practical context, we outline a general workflow for the derivatization of carbonyls in a biological matrix, such as plasma, followed by LC-MS/MS analysis.

Caption: A generalized experimental workflow for the analysis of carbonyl compounds in plasma.

Step-by-Step Methodology for FNPH Derivatization

-

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a solution containing 10 mM FNPH in acetonitrile/water (50:50, v/v) with 0.1% formic acid.

-

Incubate the mixture at 60°C for 30 minutes. The reaction conditions (time, temperature, and pH) should be optimized for the specific carbonyl compounds of interest.

-

After incubation, cool the sample to room temperature.

-

-

LC-MS/MS Analysis:

-

LC System: A UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the derivatized analytes.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS Parameters: Optimize the declustering potential, collision energy, and other source parameters for the specific FNPH-adducts. Monitor the appropriate precursor-to-product ion transitions in MRM mode for quantification.

-

Choosing the Right Reagent: A Field-Proven Perspective

The choice of derivatization reagent is not a one-size-fits-all decision. It is dictated by the specific analytical goals and the nature of the sample.

-

For untargeted screening and identification, FNPH and its analog DNPH are excellent choices, as the fragmentation patterns can provide rich structural information.[2][3][10] The negative ion mode analysis can also reduce background interference from many endogenous matrix components.

-